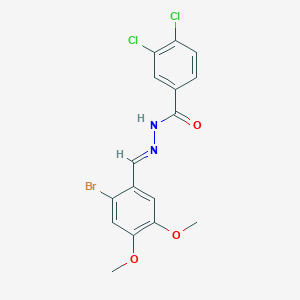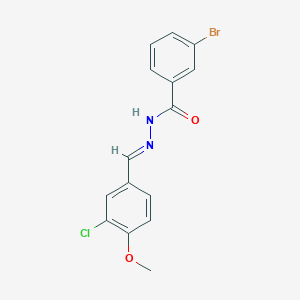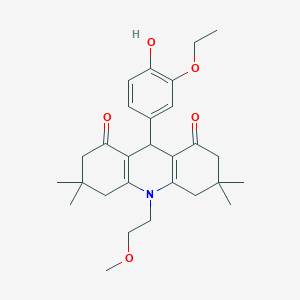![molecular formula C16H12BrClN2O4 B423205 5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide](/img/structure/B423205.png)
5-bromo-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is a complex organic compound that features a benzodioxole ring, bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide typically involves the condensation of 5-bromo-2-methoxybenzohydrazide with 6-chloro-1,3-benzodioxole-5-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the benzodioxole and bromine functional groups.
5-(Bromomethyl)-1,3-benzodioxole: Another related compound with a bromomethyl group.
Uniqueness
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-methoxybenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H12BrClN2O4 |
|---|---|
Molecular Weight |
411.6g/mol |
IUPAC Name |
5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H12BrClN2O4/c1-22-13-3-2-10(17)5-11(13)16(21)20-19-7-9-4-14-15(6-12(9)18)24-8-23-14/h2-7H,8H2,1H3,(H,20,21)/b19-7+ |
InChI Key |
LUUVTTQFBVWLQK-FBCYGCLPSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B423124.png)
![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423126.png)

![N'-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423130.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423132.png)
![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide](/img/structure/B423133.png)

![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423135.png)
![4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B423136.png)
![N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423140.png)
![2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423141.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423143.png)
![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423144.png)
